![molecular formula C19H26N2O5 B11825213 tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperazine ring substituted with a tert-butyl group and a dihydrobenzo dioxine moiety, making it a unique structure for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the dihydrobenzo dioxine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium tr
Biological Activity
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate (CAS No. 1353978-12-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H26N2O5
- Molecular Weight : 362.42 g/mol
- CAS Number : 1353978-12-7
Research indicates that this compound exhibits pro-apoptotic activity across various cancer cell lines. It functions primarily through the following mechanisms:
- Microtubule Targeting : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Autophagy Inhibition : It has been shown to impair autophagosome-lysosome fusion, which enhances the apoptotic effects in cancer cells by preventing the survival mechanism typically activated during stress conditions .
- Immune Modulation : Preliminary studies suggest that it may also influence immune responses, although detailed mechanisms remain to be fully elucidated .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Hematological Cancer
In a study involving hematological cancer cells, this compound demonstrated significant cytotoxic effects. The compound was effective in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells at concentrations as low as 100 nM. The study highlighted its potential as a therapeutic agent for treating resistant forms of leukemia .
Case Study 2: Colon Cancer
Another investigation focused on colon cancer cells revealed that prolonged exposure to the compound activated autophagy as a protective mechanism against cell death. However, when autophagy was inhibited using specific inhibitors alongside the compound, there was a marked increase in apoptosis rates, suggesting a synergistic effect that could be exploited for therapeutic purposes .
Scientific Research Applications
Overview
tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate is a compound with significant potential in various scientific research applications. Its unique molecular structure enables it to interact with biological systems, making it a candidate for drug development and other therapeutic uses. This article explores the compound's applications, focusing on its synthesis, biological activity, and potential therapeutic roles.
Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and neuropharmacology:
Anticancer Potential
Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines with IC50 values in the low micromolar range .
Neuroprotective Effects
The compound's structure suggests potential interactions with neurotransmitter systems:
- In Vitro Studies : Preliminary investigations indicate that it may exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .
Case Studies
Several studies have explored the applications of related compounds in detail:
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-13-11-20(9-10-21(13)18(23)26-19(2,3)4)17(22)16-12-24-14-7-5-6-8-15(14)25-16/h5-8,13,16H,9-12H2,1-4H3 |
InChI Key |
SBYBWPWXYIGEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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